molecular formula C9H11FN2O4S B2374608 N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride CAS No. 2411283-29-7

N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride

Cat. No.: B2374608
CAS No.: 2411283-29-7
M. Wt: 262.26
InChI Key: CKCJEOUKXVETGC-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound with a complex structure that includes a sulfamoyl fluoride group attached to a nitrophenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[2-(3-nitrophenyl)ethyl]amine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfamoyl fluoride group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the sulfamoyl fluoride group.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Sulfonyl derivatives with oxidized methyl groups.

Scientific Research Applications

N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl fluoride group, which can interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfamoyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often specific to certain types of enzymes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(4-nitrophenyl)ethyl]sulfamoyl fluoride
  • N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride
  • N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfonamide

Uniqueness

N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c1-11(17(10,15)16)6-5-8-3-2-4-9(7-8)12(13)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJEOUKXVETGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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